molecular formula C10H20N2O B1447803 1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one CAS No. 1384427-63-7

1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one

Cat. No. B1447803
M. Wt: 184.28 g/mol
InChI Key: MZAAZXXQYZXWGG-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one, also known as 4-Amino-3-methylpiperidine-1-yl)-2-methylpropan-1-one, is an organic compound with the molecular formula C6H14N2O. It is a colorless liquid with an ammonia-like odor and has a melting point of -25°C to -20°C. This compound is used in a variety of synthetic processes and is also known to have various biological activities.

Scientific Research Applications

Catalytic Activity in Asymmetric Synthesis

1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one and its derivatives have been studied for their role in catalysis, particularly in asymmetric synthesis. For instance, new chiral ligands based on β-amino alcohols have shown singular behavior in the stereocontrol of benzaldehyde and diethylzinc reactions, highlighting the importance of substituent combination on the catalytic activity and enantioselectivity. These findings suggest potential applications in the synthesis of enantiomerically pure compounds, crucial in pharmaceuticals and fine chemicals (Alvarez-Ibarra et al., 2010).

Antiprotozoal Activity

Research has also revealed the antiprotozoal properties of certain derivatives, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense. Compounds with modifications in the piperidinyl group have shown promising selectivity and activity, indicating potential therapeutic applications in treating diseases caused by these protozoa (Faist et al., 2013).

Analgesic Properties

The reductive amination of piperidin-4-ones, resulting in 4-aminopiperidines, has been investigated for their potential as analgesics. This research area explores the structural requirements for analgesic activity, contributing to the development of new pain management drugs (Senguttuvan et al., 2013).

Dual Inhibitory Effects on Enzymes

Some derivatives have been identified as dual inhibitors of cholinesterase and monoamine oxidase, enzymes involved in neurological disorders. This dual inhibitory effect could lead to novel treatments for diseases like Alzheimer's, where both enzyme activities are implicated (Bautista-Aguilera et al., 2014).

CO2 Capture Performance

In the context of environmental science, certain amino derivatives have been explored for their efficacy in capturing carbon dioxide. The addition of 2-methylpiperidine to absorbents like triethanolamine and N-methyldiethanolamine has significantly improved the mass transfer rate, showing potential for more efficient CO2 capture technologies (Choi et al., 2012).

properties

IUPAC Name

1-(4-amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-7(2)10(13)12-5-4-9(11)8(3)6-12/h7-9H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAAZXXQYZXWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196551
Record name 1-Propanone, 1-(4-amino-3-methyl-1-piperidinyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one

CAS RN

1384427-63-7
Record name 1-Propanone, 1-(4-amino-3-methyl-1-piperidinyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384427-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(4-amino-3-methyl-1-piperidinyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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